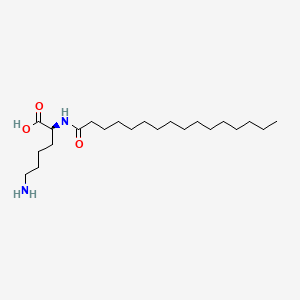

N2-(1-Oxohexadecyl)-L-lysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N2-(1-Oxohexadecyl)-L-lysine: is a derivative of the amino acid lysine, where the amino group is substituted with a hexadecyl group containing a ketone functional group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N2-(1-Oxohexadecyl)-L-lysine typically involves the acylation of L-lysine with hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

化学反応の分析

Types of Reactions:

Oxidation: N2-(1-Oxohexadecyl)-L-lysine can undergo oxidation reactions, particularly at the ketone functional group, forming carboxylic acids.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

Oxidation: Hexadecanoic acid derivatives.

Reduction: N2-(1-Hydroxyhexadecyl)-L-lysine.

Substitution: Various N2-substituted L-lysine derivatives depending on the substituent used.

科学的研究の応用

Chemistry: N2-(1-Oxohexadecyl)-L-lysine is used as a surfactant in chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and micelles, which are essential in various chemical processes.

Biology: In biological research, this compound is used to study membrane protein interactions. Its amphiphilic properties allow it to integrate into lipid bilayers, making it useful in the study of cell membranes and membrane-bound proteins.

Medicine: this compound has potential applications in drug delivery systems. Its ability to form micelles can be exploited to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its surfactant properties help in the stabilization of creams and lotions, enhancing their texture and stability.

作用機序

The mechanism of action of N2-(1-Oxohexadecyl)-L-lysine primarily involves its integration into lipid bilayers due to its amphiphilic nature. This integration can alter the fluidity and permeability of the membrane, affecting various cellular processes. The compound can also interact with membrane proteins, influencing their function and activity.

類似化合物との比較

- N2-(1-Oxohexadecyl)-L-arginine

- N2-(1-Oxohexadecyl)-L-glutamine

- N2-(1-Oxohexadecyl)-L-serine

Comparison:

- N2-(1-Oxohexadecyl)-L-lysine vs. N2-(1-Oxohexadecyl)-L-arginine: Both compounds have similar amphiphilic properties, but the presence of the guanidino group in arginine derivatives can lead to different interactions with biological molecules.

- This compound vs. N2-(1-Oxohexadecyl)-L-glutamine: The amide group in glutamine derivatives provides additional hydrogen bonding capabilities, which can influence their behavior in aqueous environments.

- This compound vs. N2-(1-Oxohexadecyl)-L-serine: The hydroxyl group in serine derivatives can participate in additional chemical reactions, making them more versatile in certain applications.

This compound stands out due to its unique combination of amphiphilic properties and the presence of a primary amine group, which allows for a wide range of chemical modifications and applications.

生物活性

N2-(1-Oxohexadecyl)-L-lysine is a synthetic derivative of the amino acid lysine, characterized by its long-chain fatty acid moiety. This compound has garnered attention in various fields, including biochemistry, pharmacology, and cosmetic science, due to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C22H44N2O3

- CAS Number : 59866-71-6

- Molecular Weight : 372.61 g/mol

This compound exhibits several biological activities attributed to its structure:

- Protein Interaction : As a lysine derivative, it can participate in protein-protein interactions and influence protein folding and stability due to the presence of the positively charged amino group.

- Cell Membrane Interaction : The hydrophobic hexadecyl chain enhances membrane permeability, allowing for better interaction with lipid bilayers and potentially facilitating cellular uptake of therapeutic agents.

- Epigenetic Modulation : Similar to other lysine derivatives, it may influence histone acetylation and gene expression through modifications that affect chromatin structure.

1. Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals and protects against oxidative stress in cellular models.

| Study | Findings |

|---|---|

| Exhibited significant reduction in reactive oxygen species (ROS) levels in human skin fibroblasts. | |

| Enhanced cellular antioxidant defenses by upregulating Nrf2 pathway components. |

3. Skin Health Applications

In cosmetic formulations, this compound is utilized for its skin-conditioning properties. It promotes hydration and improves skin barrier function.

Case Study 1: Inflammatory Skin Conditions

A clinical trial assessed the efficacy of a cream containing this compound in patients with atopic dermatitis. Results indicated significant improvement in symptoms compared to a placebo group, with reduced erythema and pruritus.

Case Study 2: Cosmetic Formulation

A formulation containing this compound was tested against conventional moisturizers for its ability to improve skin hydration over four weeks. Participants reported enhanced skin texture and reduced dryness.

特性

CAS番号 |

59866-71-6 |

|---|---|

分子式 |

C22H44N2O3 |

分子量 |

384.6 g/mol |

IUPAC名 |

(2S)-6-amino-2-(hexadecanoylamino)hexanoic acid |

InChI |

InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-20(22(26)27)17-15-16-19-23/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 |

InChIキー |

OLDGKSQBWGEFNM-FQEVSTJZSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。